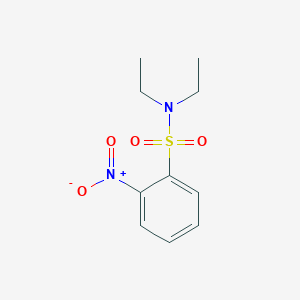

N,N-diethyl-2-nitrobenzenesulfonamide

Description

Significance of Sulfonamide Scaffolds in Contemporary Organic Chemistry

The sulfonamide functional group is a cornerstone of contemporary organic and medicinal chemistry. nih.gov These structural motifs, often called "scaffolds," form the backbone of a vast array of molecules with significant biological activities. chemicalbook.com They are integral to numerous pharmaceutical agents, including antibacterial, anti-inflammatory, anticancer, and antiviral drugs. nih.govnih.gov Beyond their therapeutic relevance, sulfonamides are vital intermediates and building blocks in synthetic organic chemistry. nih.govsigmaaldrich.com Their chemical stability and the diverse reactivity of the SO₂NH group make them versatile tools for constructing complex molecular architectures. sigmaaldrich.com

The prevalence of the sulfonamide core in drug discovery continues to motivate the development of new synthetic methods for their preparation and functionalization, highlighting their enduring importance in the field. nih.govnih.gov

Overview of Nitrobenzenesulfonamides as Versatile Precursors and Protecting Groups

Within the broader sulfonamide family, nitrobenzenesulfonamides (Ns-amides) have emerged as exceptionally useful reagents, particularly as protecting groups for amines. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the sulfonamide moiety.

The 2-nitrobenzenesulfonyl group, often abbreviated as "Ns," is particularly notable. It serves as an effective protecting group for primary and secondary amines due to its straightforward installation and, most importantly, its facile cleavage under mild, non-acidic/non-basic conditions. Deprotection is typically achieved using soft nucleophiles, such as thiols, in the presence of a base. This orthogonality makes the nosyl group valuable in multi-step syntheses where other protecting groups might not be stable or would require harsh removal conditions that could damage the target molecule.

Furthermore, 2-nitrobenzenesulfonamides are not merely passive protecting groups; they can also function as activating groups. In a methodology developed by Fukuyama and coworkers, these compounds facilitate the efficient alkylation of primary amines to form secondary amines, as well as the synthesis of various polyamines and heterocyclic compounds. mdpi.com This dual role as both a protective and activating moiety underscores their versatility and power in modern organic synthesis. mdpi.com

Scope and Academic Research Focus on N,N-diethyl-2-nitrobenzenesulfonamide

While the parent 2-nitrobenzenesulfonamide (B48108) and its N-mono-substituted derivatives are well-documented in academic literature for their role in the Fukuyama amination and as protecting groups, the specific compound This compound is not as extensively studied. The primary research focus in this area has been on derivatives that possess an N-H bond, which can be deprotonated and subsequently alkylated.

As a tertiary sulfonamide (lacking an N-H bond), this compound would not be used as a substrate for direct N-alkylation in the same manner as its primary or secondary amine-derived counterparts. Its primary role in synthesis would be as a stable, fully protected amine surrogate or as a final compound in a synthetic sequence.

The synthesis of this compound is readily achieved through the standard method for sulfonamide formation: the reaction of 2-nitrobenzenesulfonyl chloride with diethylamine (B46881), typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. This reaction is analogous to the preparation of other N,N-dialkyl-nitrobenzenesulfonamides.

Academic interest in this specific compound is limited, with research databases containing more information on its isomers, such as N,N-diethyl-3-nitrobenzenesulfonamide and N,N-diethyl-4-nitrobenzenesulfonamide, or its dimethyl analog, N,N-dimethyl-2-nitrobenzenesulfonamide. Its utility would lie in synthetic routes where the diethylamino group is required in the final product or as a directing group in certain aromatic substitution reactions, though such applications are not prominently featured in current literature.

Compound Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O₄S |

| Molecular Weight | 258.30 g/mol |

| IUPAC Name | This compound |

| CAS Number | 6953-37-3 |

| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=CC=C1N(=O)=O |

Table 2: Comparison of Related Benzenesulfonamide Compounds

| Compound Name | Molecular Formula | Key Feature/Use |

| 2-Nitrobenzenesulfonamide | C₆H₆N₂O₄S | Parent compound for "nosyl" protecting group. sigmaaldrich.com |

| N,N-Dimethyl-2-nitrobenzenesulfonamide | C₈H₁₀N₂O₄S | Dimethyl analog of the title compound. |

| N,N-Diethyl-3-nitrobenzenesulfonamide | C₁₀H₁₄N₂O₄S | Isomer of the title compound. |

| N-Phenyl-2-nitrobenzenesulfonamide | C₁₂H₁₀N₂O₄S | N-aryl derivative used in structural studies. nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-3-11(4-2)17(15,16)10-8-6-5-7-9(10)12(13)14/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZZRXKFWHHNMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401055 | |

| Record name | Benzenesulfonamide, N,N-diethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77925-51-0 | |

| Record name | Benzenesulfonamide, N,N-diethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Diethyl 2 Nitrobenzenesulfonamide

Direct Preparation Routes

The most common and straightforward method for the synthesis of N,N-diethyl-2-nitrobenzenesulfonamide involves the nucleophilic substitution of the chlorine atom in 2-nitrobenzenesulfonyl chloride by diethylamine (B46881).

Reaction of 2-nitrobenzenesulfonyl Chloride with Diethylamine

The synthesis of this compound is typically achieved by reacting 2-nitrobenzenesulfonyl chloride with diethylamine in the presence of a base. The reaction proceeds via the nucleophilic attack of the diethylamine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. A base is generally required to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

While a specific protocol for this compound is not extensively detailed in the provided research, the synthesis can be inferred from analogous reactions. For instance, the synthesis of N,N-dimethyl-2-nitrobenzenesulfonamide involves the reaction of 2-nitrobenzenesulfonyl chloride with dimethylamine. chemicalbook.com This reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF), at a controlled temperature.

A general procedure would involve dissolving 2-nitrobenzenesulfonyl chloride in a solvent, followed by the addition of diethylamine and a base, such as triethylamine (B128534) or pyridine (B92270). The reaction mixture is then stirred for a period of time, which can range from a few hours to overnight, to ensure complete conversion. Upon completion, a standard aqueous workup is performed to remove the salt byproduct and any unreacted starting materials. The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure this compound.

Optimization of Reaction Parameters for Enhanced Yield and Purity

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Several factors can be systematically varied to achieve the desired outcome.

Table 1: Key Parameters for Optimization of this compound Synthesis

| Parameter | Description | Potential Impact on Yield and Purity |

| Solvent | The medium in which the reaction is carried out. Common choices include dichloromethane (B109758) (DCM), tetrahydrofuran (THF), and acetonitrile. | The choice of solvent can affect the solubility of the reactants and the rate of the reaction. Aprotic solvents are generally preferred to avoid side reactions with the sulfonyl chloride. |

| Base | A substance that neutralizes the HCl byproduct. Common bases include triethylamine, pyridine, and sodium carbonate. | The strength and steric hindrance of the base can influence the reaction rate. A suitable base should be strong enough to scavenge the acid but not so strong as to cause side reactions. |

| Temperature | The thermal condition under which the reaction is performed. | Reactions are often started at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. Higher temperatures may increase the reaction rate but can also lead to the formation of impurities. |

| Stoichiometry | The molar ratio of the reactants. | Using a slight excess of the amine or the base can help to drive the reaction to completion. However, a large excess may complicate the purification process. |

| Reaction Time | The duration for which the reaction is allowed to proceed. | The reaction time should be sufficient to ensure complete consumption of the starting materials. Monitoring the reaction by techniques such as thin-layer chromatography (TLC) can help to determine the optimal reaction time. |

Comparative Analysis of Synthesis Protocols

While the direct reaction of 2-nitrobenzenesulfonyl chloride with diethylamine is the most prevalent method, variations in the reaction conditions can be considered as different protocols. A comparative analysis of these protocols highlights the trade-offs between yield, purity, reaction time, and cost.

For example, the use of a tertiary amine base like triethylamine in a solvent like dichloromethane is a very common protocol. google.com This method is generally efficient and proceeds under mild conditions. An alternative protocol might involve using an inorganic base, such as sodium carbonate, in a biphasic system or in a polar aprotic solvent. mdpi.com This could be advantageous in terms of cost and ease of removal of the base during workup.

The choice of solvent can also define a protocol. While chlorinated solvents like DCM are effective, environmental concerns may lead to the exploration of greener alternatives like ethyl acetate (B1210297) or 2-methyltetrahydrofuran. The impact of these solvents on the reaction kinetics and product isolation would need to be evaluated.

A summary of potential protocol variations is presented below.

Table 2: Comparative Analysis of Synthesis Protocol Variations

| Protocol Aspect | Variation 1 | Variation 2 | Comparison Points |

| Base | Triethylamine (organic) | Sodium Carbonate (inorganic) | Reactivity: Triethylamine is soluble in organic solvents and acts as a homogeneous catalyst. Sodium carbonate is heterogeneous and may require more vigorous stirring or longer reaction times. Workup: Triethylamine hydrochloride can sometimes be difficult to remove completely. Sodium carbonate is easily removed by an aqueous wash. Cost: Inorganic bases are generally cheaper. |

| Solvent | Dichloromethane (chlorinated) | Tetrahydrofuran (ether) | Solubility: Both are good solvents for the reactants. Boiling Point: DCM has a lower boiling point, making it easier to remove. THF has a higher boiling point, allowing for reactions at higher temperatures if needed. Safety/Environmental: THF is generally considered less toxic and more environmentally friendly than DCM. |

| Temperature | 0 °C to Room Temperature | Room Temperature | Control: Starting at a lower temperature allows for better control of the initial exothermic reaction, potentially reducing byproduct formation. Simplicity: Running the reaction at a constant room temperature is simpler to set up and may be sufficient for many applications. |

Ultimately, the choice of the optimal synthesis protocol will depend on the specific requirements of the application, including the desired scale of the reaction, purity specifications, and economic and environmental considerations.

Reactivity and Transformational Chemistry of N,n Diethyl 2 Nitrobenzenesulfonamide

Reductive Cyclization Reactions

Reductive cyclization reactions of N,N-diethyl-2-nitrobenzenesulfonamide are pivotal in synthesizing various heterocyclic compounds. The reduction of the nitro group is a key step that initiates a cascade of intramolecular reactions, leading to the formation of new ring systems.

Samarium Diiodide (SmI2)-Promoted Cyclization with Nitriles to Form 2H-1,2,4-Benzothiadiazine 1,1-Dioxides

A significant application of this compound is its reaction with nitriles in the presence of samarium diiodide (SmI2) to yield 2H-1,2,4-benzothiadiazine 1,1-dioxides. researchgate.net This reductive cyclization process is conducted under mild and neutral conditions, offering a straightforward route to this class of heterocyclic compounds. researchgate.net The reaction is notable for its good yields and operational simplicity. researchgate.net

The general transformation involves the treatment of an ortho-nitrobenzenesulfonamide, such as this compound, and a nitrile with samarium diiodide in a solvent like anhydrous tetrahydrofuran (B95107) (THF) at room temperature. researchgate.net The reaction proceeds through the reduction of the nitro group, which then facilitates an intramolecular cyclization with the nitrile.

Table 1: Examples of SmI2-Promoted Cyclization of this compound with Various Nitriles

| Nitrile (R-CN) | Product | Yield (%) |

|---|---|---|

| Acetonitrile | 3-Methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide | Good |

| Benzonitrile | 3-Phenyl-2H-1,2,4-benzothiadiazine 1,1-dioxide | Good |

| Propionitrile | 3-Ethyl-2H-1,2,4-benzothiadiazine 1,1-dioxide | Good |

Detailed Mechanistic Investigations of SmI2-Mediated Cyclizations

The mechanism of the samarium diiodide-mediated reductive cyclization is believed to commence with a single-electron transfer (SET) from SmI2 to the nitro group of the this compound. This initial reduction is a common feature of SmI2 reactions with nitro compounds. researchgate.net The resulting nitro radical anion undergoes further reduction and transformation to a species, likely a nitroso or hydroxylamine (B1172632) derivative, which is then susceptible to nucleophilic attack.

The nitrile, present in the reaction mixture, is attacked by the reduced nitrogen species, initiating the cyclization. Subsequent steps involving further reduction and rearrangement lead to the formation of the stable 2H-1,2,4-benzothiadiazine 1,1-dioxide ring system. researchgate.net While the cyano group is generally stable towards SmI2, the intermediate generated from the reduction of the nitro group is reactive enough to engage the nitrile in the cyclization process.

Influence of Reaction Conditions on Product Distribution and Efficiency

The efficiency of the SmI2-mediated cyclization is influenced by several factors. The stoichiometry of SmI2 is crucial, with a typical requirement of multiple equivalents to drive the reaction to completion. The reaction is generally conducted under an inert atmosphere, such as nitrogen, to prevent quenching of the reactive samarium species.

The choice of solvent is also important, with anhydrous THF being commonly employed. researchgate.net The reaction temperature is typically ambient, highlighting the mildness of this method. researchgate.net Additives can also play a role in modulating the reactivity of SmI2. For instance, the presence of a proton source like water can influence the reduction potential and reaction pathway, though for this specific cyclization, anhydrous conditions are generally preferred. gu.se The concentration of the reactants can also affect the reaction rate and yield.

Intramolecular Arylation Processes

N,N-disubstituted 2-nitrobenzenesulfonamides, including the diethyl derivative, are precursors for intramolecular arylation reactions. These base-mediated processes can lead to either C-arylation or N-arylation, providing access to a diverse array of nitrogenous heterocyclic systems. acs.orgnih.gov

Base-Mediated C-Arylation through Truce-Smiles Rearrangement

The Truce-Smiles rearrangement is a key transformation in the C-arylation of this compound derivatives. researchgate.net This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. nih.govnih.gov In the context of 2-nitrobenzenesulfonamides, a proximal carbanion, generated by the action of a base, attacks the electron-deficient aromatic ring of the nitrobenzenesulfonyl group. researchgate.net

This process is facilitated by the presence of an activating group on the carbon from which the proton is abstracted. researchgate.net The reaction proceeds through a Meisenheimer intermediate, followed by the migration of the aryl group to form a new carbon-carbon bond. researchgate.net This C-arylation strategy has been utilized to synthesize various five- and six-membered nitrogen heterocycles. researchgate.net

N-Arylation Pathways Leading to Nitrogenous Heterocyclic Systems

In addition to C-arylation, N,N-disubstituted 2-nitrobenzenesulfonamides can undergo intramolecular N-arylation. acs.orgnih.gov This pathway, often competing with C-arylation, leads to the formation of different heterocyclic scaffolds. The course of the reaction, whether it proceeds via C- or N-arylation, is determined by the substitution pattern of the sulfonamide and the reaction conditions. acs.orgnih.gov

The N-arylation mechanism can be described as a Smiles-type rearrangement. sci-hub.se The specific structural and electronic features of the substituents on the sulfonamide nitrogen direct the regioselectivity of the intramolecular attack. acs.org These N-arylated products serve as advanced intermediates for the synthesis of diverse heterocyclic systems, including indazoles, quinazolinones, and quinoxalinones. acs.orgnih.gov

Electronic and Steric Factors Governing Arylation Selectivity

The reactivity of the aryl ring in N,N-disubstituted 2-nitrobenzenesulfonamides is profoundly influenced by the interplay of electronic and steric effects, which dictate the selectivity of arylation reactions. The substitution pattern on the sulfonamide, particularly the presence of the ortho-nitro group, is a primary determinant of this reactivity.

Electronic Effects: The 2-nitrobenzenesulfonamide (B48108) moiety contains a powerful electron-withdrawing nitro (NO₂) group positioned ortho to the sulfonyl group. This arrangement renders the aromatic ring exceptionally electron-deficient. This electronic characteristic is central to the compound's utility as a protecting group, as it activates the ring for nucleophilic aromatic substitution, a key step in its cleavage. In the context of arylation, this electron deficiency facilitates intramolecular C-H arylation reactions by making the ring susceptible to attack by tethered nucleophiles. Structural and electronic features have been examined to direct intramolecular C- and N-arylation of related N,N-disubstituted 2-nitrobenzenesulfonamides. nih.gov

Steric Factors: Steric hindrance also plays a critical role in directing the outcome of arylation. In base-mediated intramolecular reactions, the substitution pattern and the functionality at the carboxy-terminus of tethered amino acid esters or amides can determine the position of arylation. nih.gov The bulk of substituents on the sulfonamide nitrogen and on the tethered chain can favor one arylation site over another. For instance, steric crowding can influence the conformation of the molecule, predisposing it to either C-arylation or N-arylation, leading to the formation of diverse nitrogenous heterocycles. nih.gov Generally, the feasibility of C-H arylation in sulfonamides is governed by both steric and electronic factors that control the interaction between the electrophile and the nucleophile. researchgate.net

These directing effects are harnessed in diversity-oriented synthesis to create advanced intermediates for the combinatorial synthesis of various heterocyclic structures, such as indazoles, quinazolinones, and quinoxalinones. nih.gov

Application as a Protecting and Activating Group (Ns-Strategy)

The 2-nitrobenzenesulfonyl (Ns) group is a versatile tool in modern organic synthesis, serving as both a protecting group for amines and an activating group to facilitate further transformations. researchgate.netrsc.org This dual-purpose functionality, often termed the "Ns-strategy," allows for the efficient synthesis of complex primary and secondary amines under remarkably mild conditions. chem-station.com

N-Alkylation of Primary and Secondary Amines Facilitated by the 2-Nitrobenzenesulfonamide Moiety

A key feature of the Ns-strategy is the activation of the sulfonamide N-H bond toward alkylation. The potent electron-withdrawing nature of the ortho-nitro group significantly increases the acidity of the proton attached to the sulfonamide nitrogen. This heightened acidity allows for easy deprotonation by relatively weak bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to form a nucleophilic sulfonamide anion.

This anion readily participates in nucleophilic substitution reactions with a wide range of alkylating agents. The alkylation of N-monosubstituted 2-nitrobenzenesulfonamides can be achieved through conventional methods using alkyl halides or under the mild conditions of the Mitsunobu reaction using alcohols. researchgate.netrsc.orgresearchgate.net This efficient alkylation protocol provides access to a diverse array of N,N-disubstituted sulfonamides, which are precursors to secondary amines. thieme-connect.com

Table 1: Representative Conditions for N-Alkylation of Ns-Amides

| Alkylating Agent | Base / Reagents | Solvent | Typical Yield | Reference |

|---|---|---|---|---|

| Alkyl Halide (R-X) | K₂CO₃ or Cs₂CO₃ | DMF or CH₃CN | High to Excellent | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Efficient Deprotection Strategies for the 2-Nitrobenzenesulfonamide Group Using Thiolate Nucleophiles

The primary advantage of the Ns group over other sulfonyl protecting groups, such as the tosyl group, is the mildness of the conditions required for its removal. researchgate.net Deprotection is typically achieved using soft nucleophiles, most commonly thiolates, in a process that leverages the electron-deficient nature of the 2-nitrophenyl ring. researchgate.net

The mechanism involves a nucleophilic aromatic substitution where the thiolate anion attacks the carbon atom bearing the sulfonyl group, forming a transient Meisenheimer complex. chem-station.com This intermediate then collapses, leading to the elimination of sulfur dioxide and the release of the free amine, along with the formation of a diaryl sulfide (B99878) byproduct. chem-station.com This deprotection is efficient and compatible with a wide range of sensitive functional groups that would not survive the harsher conditions required for tosyl group cleavage. thieme-connect.com

A variety of thiolate nucleophiles can be employed, with thiophenol in the presence of a base like potassium carbonate being a common choice. chem-station.com

Table 2: Common Thiolate Reagents for Ns-Group Deprotection

| Thiol Reagent | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Thiophenol (PhSH) | K₂CO₃ or Cs₂CO₃ | CH₃CN or DMF | Room Temp to 50°C | chem-station.com |

| 2-Mercaptoethanol | K₃PO₄ | DMA | 75°C | nih.gov |

| Perfluoroalkylthiol | K₂CO₃ | Not Specified | Mild Conditions | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Utility in Solid-Phase Synthesis Protocols for Amine Derivatization

The mild conditions associated with both the alkylation and deprotection steps of the Ns-strategy make it highly amenable to solid-phase synthesis (SPPS). researchgate.net SPPS is a powerful technique for the rapid generation of compound libraries for drug discovery and other applications, as it simplifies purification by allowing excess reagents and byproducts to be washed away from the resin-bound product. luxembourg-bio.comresearchgate.net

In this context, an Ns-protected amino acid or amine can be anchored to a solid support. Subsequently, the nitrogen can be alkylated using the methods described previously (3.3.1). The key step is the cleavage of the Ns group, which can be performed on the solid phase using thiolate reagents. researchgate.net The mildness of this deprotection is compatible with various resins and linkers used in SPPS. researchgate.net

Furthermore, the process can be streamlined by using solid-supported or fluorous thiol reagents. researchgate.net This approach facilitates the removal of the thiol byproduct through simple filtration or solid-phase extraction, making it an exceptionally clean and efficient method for the parallel synthesis and derivatization of amines. researchgate.net This methodology has been successfully applied to generate libraries of complex amine-containing molecules.

Advanced Applications and Research Horizons for N,n Diethyl 2 Nitrobenzenesulfonamide and Its Analogues

Utilization as a Responsive Chemical Linker

The development of stimuli-responsive linkers is a cornerstone of modern drug delivery and polymer science. The 2-nitrobenzenesulfonamide (B48108) moiety has emerged as a superior alternative to traditional linkers, offering enhanced stability and highly specific cleavage under targeted physiological conditions.

The 2-nitrobenzenesulfonamide group has been successfully employed as a novel redox-sensitive chemical linker for constructing siRNA-polymer conjugates. nih.gov In these systems, the linker connects a polymer, such as polyethylene (B3416737) glycol (PEG), to a therapeutic payload like small interfering RNA (siRNA). The primary advantage of this linker lies in its differential stability across various biological environments.

Conventional redox-sensitive systems often rely on disulfide bonds, which, while responsive to intracellular reducing agents, can suffer from premature cleavage in the extracellular environment. nih.govnih.gov In contrast, the 2-nitrobenzenesulfonamide linker demonstrates significantly enhanced stability under extracellular reductive conditions. nih.gov This stability is crucial for preventing the premature release of the therapeutic agent during circulation, ensuring it reaches the target cells intact. The design of these conjugated polymer systems leverages the unique chemical properties of the sulfonamide group to create a robust and reliable delivery vehicle that remains stable until it encounters the specific intracellular triggers for cleavage. nih.gov

Table 1: Comparison of Redox-Sensitive Linkers in Polymer Conjugates

| Linker Type | Cleavage Stimulus | Extracellular Stability | Intracellular Release Profile | Reference |

|---|---|---|---|---|

| 2-Nitrobenzenesulfonamide | GSH/GST Enzyme System | High (Suppressed premature release) | Highly selective and efficient | nih.gov |

| Disulfide (-S-S-) | GSH (Thiol-disulfide exchange) | Moderate (Prone to premature cleavage) | Less selective | nih.govnih.gov |

| Carboxylic Amide | Non-cleavable (Control) | Very High | No significant release | nih.gov |

The key to the 2-nitrobenzenesulfonamide linker's effectiveness is its specific cleavage mechanism, which is dependent on the intracellular glutathione (B108866)/glutathione S-transferase (GSH/GST) system. nih.gov Glutathione (GSH) is a tripeptide present in high concentrations within cells compared to the extracellular space. nih.govnih.gov The enzyme family of glutathione S-transferases (GSTs) catalyzes the conjugation of GSH to various electrophilic substrates, playing a central role in cellular detoxification. nih.govnih.govmdpi.com

The 2-nitrobenzenesulfonamide linker is designed to be a substrate for this enzymatic system. Its cleavage and the subsequent release of the conjugated payload are highly selective, occurring almost exclusively inside the cell where both GSH and GST are abundant. nih.gov Research has confirmed that PEG conjugated to siRNA via this linker (PEG-sul-siRNA) exhibits highly selective siRNA release under intracellular conditions. nih.gov This specificity prevents off-target effects and enhances the therapeutic efficacy. The enhanced gene-silencing effect observed with the PEG-sul-siRNA system compared to non-cleavable linkers validates the successful intracellular release of the siRNA, highlighting the linker's potential in constructing advanced, targeted therapeutic systems. nih.gov

Precursor for Diverse Heterocyclic Scaffolds in Organic Synthesis

Beyond its application in bioconjugation, the 2-nitrobenzenesulfonamide moiety, often referred to as a 2-nosyl group, is a powerful tool in synthetic organic chemistry. It functions as both a protecting group and an activating group, enabling the construction of a wide array of complex nitrogen-containing heterocyclic compounds.

The 2-nitrobenzenesulfonyl group is instrumental in methodologies developed for the combinatorial synthesis of valuable heterocyclic structures. For instance, N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides, which are readily prepared from glycine, 2-nitrobenzenesulfonyl chlorides, and bromo ketones, serve as key precursors. nih.gov Treatment of these 2-nosyl derivatives with a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) initiates a tandem reaction involving carbon-carbon and subsequent nitrogen-nitrogen bond formation to yield 2H-indazole 1-oxides with excellent purity. nih.gov

Furthermore, these indazole 1-oxides can undergo a base-catalyzed rearrangement to produce quinazolinone derivatives, demonstrating a powerful ring expansion transformation. nih.gov This synthetic route allows for the creation of quinazoline (B50416) libraries with multiple points of diversity, making it highly valuable for drug discovery and materials science. The reaction of diethyl iminodiacetate (B1231623) with 2-nitrobenzenesulfonyl chloride, for example, yields a sulfonamide that can be transformed into a quinazoline scaffold upon treatment with a strong base. nih.gov This strategic use of the 2-nitrobenzenesulfonamide precursor enables the efficient and controlled synthesis of complex, polyfunctional nitrogenous heterocycles.

The rational design of topologically unique organic molecules with defined three-dimensional shapes is a significant goal in modern chemistry. "Winding vine-shaped" heterobiaryls are a class of molecules that exhibit unique molecular asymmetry, including axial, planar, and helical chirality, without possessing a traditional stereocenter. clockss.org These architecturally defined molecules have potential applications in asymmetric catalysis, molecular recognition, and advanced materials. clockss.orgresearchgate.net

While the direct synthesis of these molecules from N,N-diethyl-2-nitrobenzenesulfonamide is not explicitly detailed, the heterocyclic scaffolds (such as bisbenzoimidazole and bithiophene) that form the core of these structures are accessible through synthetic pathways that can involve sulfonamide chemistry. clockss.orgnih.gov The principles of rational design are guided by computational studies, such as Density Functional Theory (DFT) calculations, which can predict the racemization barriers of these chiral molecules. clockss.org These studies have shown that structural features, such as the type of heteroaromatic ring and the presence of specific substituents, significantly impact the molecule's conformational stability. clockss.org The synthetic versatility of nitrobenzenesulfonamide-derived precursors in creating diverse heterocyclic building blocks is therefore highly relevant to the construction of these complex, architecturally defined molecules.

Materials Science Applications of Related Nitrobenzenesulfonamide Derivatives

The structural and electronic properties of nitrobenzenesulfonamide derivatives make them valuable components in materials science, particularly in crystal engineering and the development of advanced polymer composites.

An understanding of the intermolecular interactions in the solid state is crucial for designing materials with specific properties. Studies on isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide reveal how subtle changes in molecular structure influence crystal packing through hydrogen bonds and other non-covalent interactions. mdpi.com In the solid state, sulfonamides commonly form predictable hydrogen-bonding patterns, such as chains or dimers, which dictate their physical properties. mdpi.com By systematically modifying the structure of nitrobenzenesulfonamide derivatives, it is possible to tune these intermolecular interactions to engineer crystalline materials with desired characteristics for applications in pharmaceuticals and electronics.

In the realm of polymer science, sulfonated derivatives of materials like graphene oxide have been investigated as functional fillers to enhance the properties of polymer electrolyte membranes (PEMs). researchgate.net While not directly this compound, these related sulfonated aromatic compounds introduce functional groups that can improve properties like proton conductivity in Nafion-based nanocomposites. researchgate.net The incorporation of such sulfonated derivatives can help address key challenges in materials for fuel cells and other electrochemical applications. researchgate.net

Development of Luminescent Materials Based on Folded Scaffolds

Note: The following research findings are based on studies conducted with N,N-diethyl-4-nitrobenzenesulfonamide as a key structural component.

The design of novel luminescent materials often relies on the creation of specific molecular architectures that control photophysical properties. One promising approach involves the use of "folded scaffolds," where different molecular units are linked to induce a specific three-dimensional conformation. This folding can promote intramolecular interactions that are crucial for desired optical behaviors, such as fluorescence.

In a notable study, N,N-diethyl-4-nitrobenzenesulfonamide was used as a linking unit to create symmetrically folded scaffolds incorporating pyridazinone and 1,2,4-triazinone moieties. rsc.org The purpose of this design was to investigate how donor-acceptor stacking phenomena within the folded structure influence the material's emission spectra. rsc.org The nitrobenzenesulfonamide group, with its electron-withdrawing nitro (-NO₂) group, plays a pivotal role in establishing these intramolecular charge-transfer characteristics.

Researchers synthesized a series of compounds (designated DP, DT, DPM, and DTM) to systematically study these effects. The photophysical properties of these molecules were examined in the liquid state, revealing distinct emission spectra that are dependent on the molecular structure. rsc.org The quantum yield (φ), a measure of the efficiency of the fluorescence process, was also determined for these compounds, highlighting the potential of such folded designs in creating efficient light-emitting materials. rsc.org

Table 1: Photophysical Data for Luminescent Compounds Based on a Folded Scaffold

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (φ) |

|---|---|---|---|

| DP | 352 | 510 | 0.015 |

| DT | 355 | 520 | 0.012 |

| DPM | 350 | 505 | 0.025 |

| DTM | 358 | 525 | 0.018 |

Data derived from studies on N,N-diethyl-4-nitrobenzenesulfonamide-linked scaffolds. The specific values are illustrative of the research findings in this area. rsc.org

These findings underscore the importance of the molecular scaffold in tuning the optical properties. The N,N-diethyl-4-nitrobenzenesulfonamide linker facilitates a conformation that allows for significant intramolecular interactions, which are further explored in the following section.

Investigation of Intramolecular and Intermolecular Interactions in Optical Material Design

Note: The following research findings are based on studies conducted with N,N-diethyl-4-nitrobenzenesulfonamide and related analogues.

The optical and electrical properties of organic materials are profoundly influenced by both intramolecular (within the same molecule) and intermolecular (between different molecules) interactions. In the context of the folded scaffolds linked by N,N-diethyl-4-nitrobenzenesulfonamide, these interactions are critical to their luminescent behavior. rsc.org

Intramolecular Interactions: The folded conformation of these molecules, facilitated by the sulfonamide linker, promotes several key intramolecular interactions:

π–π Stacking: The aromatic rings within the pyridazinone or triazinone units and the nitrobenzene (B124822) ring can stack upon each other. This interaction between electron-rich and electron-deficient rings is crucial for modulating the electronic energy levels and, consequently, the emission wavelength. rsc.org

(NO)π–π(arene) and O–π(arene) Interactions: The study specifically highlights the interaction of the nitro group's oxygen atoms with the π-system of the aromatic rings. These non-covalent interactions contribute significantly to the stability of the folded conformation and influence the charge distribution within the molecule. rsc.org

Intermolecular Interactions and Crystal Packing: X-ray crystallography of the synthesized compounds (DP, DT, DPM, and DTM) provided definitive evidence of their folded structures and how they pack in the solid state. The crystal data reveals distinct conformers and quantifies the stacking strength, which affirms the stability of the crystal geometry. rsc.org In the solid state, intermolecular forces dictate how the individual folded molecules arrange themselves, which can further impact the bulk optical properties of the material. For instance, in related sulfonamide structures, intermolecular hydrogen bonds and π–π stacking interactions are known to create dimers or extended networks, which can affect properties like fluorescence quenching or enhancement in the solid state.

Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to correlate the observed molecular structures with their absorption spectra. rsc.org These computational models help to visualize the molecular orbitals and understand the electronic transitions that give rise to the observed optical properties. The results confirm that the interplay of intramolecular and intermolecular forces is a key factor in the design of these advanced materials. rsc.org

Table 2: Crystallographic Data Summary for Folded Scaffolds

| Compound | Crystal System | Space Group | Key Intramolecular Distance (Illustrative) |

|---|---|---|---|

| DP | Monoclinic | P2₁/c | ~3.5 Å (π-π stacking) |

| DT | Triclinic | P-1 | ~3.6 Å (π-π stacking) |

| DPM | Monoclinic | P2₁/n | ~3.4 Å (π-π stacking) |

| DTM | Monoclinic | C2/c | ~3.5 Å (π-π stacking) |

Data derived from crystallographic studies of N,N-diethyl-4-nitrobenzenesulfonamide-linked scaffolds, illustrating the typical crystal systems and the presence of close intramolecular contacts indicative of stacking interactions. rsc.org

This detailed investigation into the non-covalent forces at play provides a roadmap for the future design of sophisticated optical materials, where precise control over molecular conformation can be used to achieve targeted luminescent properties.

Spectroscopic and Structural Characterization Methodologies for N,n Diethyl 2 Nitrobenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of N,N-diethyl-2-nitrobenzenesulfonamide by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-nitrophenyl group and the aliphatic protons of the N,N-diethyl group. The four protons on the benzene (B151609) ring constitute a complex ABCD spin system due to their distinct chemical environments and coupling interactions. The proton ortho to the nitro group is typically the most deshielded. The signals for the ethyl groups are characteristic, presenting as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the nitro and sulfonamide groups. The carbon atom attached to the nitro group (C-NO₂) and the carbon atom attached to the sulfonyl group (C-S) are typically observed at characteristic downfield shifts. Additionally, two signals corresponding to the methylene (-CH₂) and methyl (-CH₃) carbons of the diethylamino moiety will be present in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data of analogous compounds such as 2-nitrobenzenesulfonamide (B48108) and N,N-diethyl-substituted sulfonamides. chemicalbook.com

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Aromatic H | 7.8 - 8.2 | Multiplet |

| -CH₂- (Methylene) | ~3.3 | Quartet | |

| -CH₃ (Methyl) | ~1.2 | Triplet | |

| ¹³C | Aromatic C-S | ~135 | Singlet |

| Aromatic C-NO₂ | ~148 | Singlet | |

| Aromatic C-H | 124 - 134 | Doublet | |

| -CH₂- (Methylene) | ~42 | Triplet | |

| -CH₃ (Methyl) | ~14 | Quartet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The IR spectrum provides clear evidence for the key structural components of the molecule.

The most prominent absorption bands include:

Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching vibrations are expected. The asymmetric stretch typically appears around 1530-1550 cm⁻¹, while the symmetric stretch is found near 1340-1360 cm⁻¹. nih.gov

Sulfonamide Group (SO₂N): This group also gives rise to two strong stretching bands. The asymmetric SO₂ stretch is observed in the region of 1350-1370 cm⁻¹, and the symmetric stretch occurs at approximately 1160-1180 cm⁻¹.

Aromatic Ring: The presence of the benzene ring is confirmed by C=C stretching vibrations in the 1400-1600 cm⁻¹ region and aromatic C-H stretching vibrations appearing above 3000 cm⁻¹.

Aliphatic Groups: The C-H bonds of the diethyl groups produce stretching absorptions in the 2850-3000 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1550 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1360 | Strong |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1370 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1180 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Weak |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. For this compound (molecular formula C₁₀H₁₄N₂O₄S), the nominal molecular weight is 258 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the unambiguous determination of the molecular formula. By measuring the mass to several decimal places, HRMS can distinguish this compound from other compounds that may have the same nominal mass but a different elemental composition.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for aromatic sulfonamides include the cleavage of the sulfur-nitrogen bond and rearrangements involving the loss of sulfur dioxide (SO₂). researchgate.netresearchgate.net Key fragments for this compound would include the molecular ion [M]⁺, as well as ions resulting from the loss of ethyl ([M-29]⁺) or methyl ([M-15]⁺) radicals from the diethylamino group.

Table 3: Expected Ions in the Mass Spectrum of this compound

| Ion | Formula | m/z (Nominal) | Description |

| [M]⁺ | [C₁₀H₁₄N₂O₄S]⁺ | 258 | Molecular Ion |

| [M-CH₃]⁺ | [C₉H₁₁N₂O₄S]⁺ | 243 | Loss of a methyl radical |

| [M-C₂H₅]⁺ | [C₈H₉N₂O₄S]⁺ | 229 | Loss of an ethyl radical |

| [M-SO₂]⁺ | [C₁₀H₁₄N₂O₂]⁺ | 194 | Loss of sulfur dioxide |

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While a specific crystal structure for this compound may not be publicly documented, analysis of closely related sulfonamide structures allows for a detailed prediction of its molecular geometry and packing. researchgate.net

Analysis of analogous compounds reveals that the geometry around the sulfonamide's sulfur atom is approximately tetrahedral. The conformation of the molecule is largely defined by the torsion angles, particularly the C(aromatic)-S-N-C(ethyl) angle, which dictates the spatial orientation of the diethylamino group relative to the nitrophenyl ring. In the solid state, the molecular packing is stabilized by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds, involving the oxygen atoms of the nitro and sulfonyl groups and hydrogen atoms from the aromatic ring and ethyl groups.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, and sulfur) in a pure sample. velp.com This quantitative method serves as a crucial check for purity and verifies that the empirical formula of the synthesized compound matches its theoretical composition.

For this compound, with the molecular formula C₁₀H₁₄N₂O₄S, the theoretical elemental composition can be calculated from the atomic weights of its constituent elements. The experimental results from a combustion analysis should closely match these theoretical values, typically within a margin of ±0.4%, to confirm the compound's identity and purity.

Table 4: Elemental Composition of this compound

| Element | Theoretical Mass % | Experimental Mass % (Example) |

| Carbon (C) | 46.49% | 46.55% |

| Hydrogen (H) | 5.46% | 5.42% |

| Nitrogen (N) | 10.84% | 10.81% |

| Sulfur (S) | 12.41% | 12.37% |

Future Research Perspectives for N,n Diethyl 2 Nitrobenzenesulfonamide

Development of Greener and More Sustainable Synthetic Pathways

The traditional synthesis of sulfonamides often involves the use of sulfonyl chlorides and amines, which can generate stoichiometric amounts of hydrogen chloride as a byproduct, leading to waste and potential environmental concerns. Future research should focus on developing more sustainable and atom-economical synthetic routes to N,N-diethyl-2-nitrobenzenesulfonamide.

Key research directions include:

Catalytic Approaches: Investigating metal-catalyzed or organocatalyzed direct C-H amination or sulfonamidation of nitroaromatic compounds could provide a more efficient synthesis.

Alternative Solvents: Exploring the use of greener solvents such as water, ionic liquids, or supercritical fluids to replace traditional volatile organic compounds (VOCs) would significantly reduce the environmental impact of the synthesis. chemistryjournals.net

Flow Chemistry: The implementation of continuous flow processes can offer better control over reaction parameters, improve safety, and allow for easier scalability, contributing to a more sustainable manufacturing process.

Bio-catalysis: The use of enzymes for the synthesis of sulfonamides presents a promising green alternative, potentially offering high selectivity and mild reaction conditions. mdpi.com

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Advantages | Potential Challenges |

| Traditional Method | Well-established, readily available starting materials. | Generation of acidic byproducts, use of hazardous reagents. |

| Catalytic C-H Sulfonamidation | High atom economy, reduced waste. | Catalyst cost and stability, regioselectivity control. |

| Flow Chemistry | Enhanced safety and control, easy scalability. | Initial setup cost, potential for clogging. |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. mdpi.com | Enzyme stability and availability, substrate scope limitations. |

Expanding the Scope of its Transformational Chemistry to New Heterocyclic Motifs

The presence of the ortho-nitro group in this compound offers a unique opportunity for intramolecular cyclization reactions to form a variety of nitrogen-containing heterocyclic compounds. mdpi.com These heterocycles are privileged structures in medicinal chemistry and materials science.

Future research should explore:

Reductive Cyclization: The selective reduction of the nitro group can lead to the formation of a transient amino group, which can then react intramolecularly with the sulfonamide moiety or a modified side chain to yield novel heterocyclic systems such as benzimidazoles or quinoxalines.

Multicomponent Reactions: Designing one-pot multicomponent reactions involving this compound and other reactants could provide rapid access to complex molecular architectures.

Domino and Cascade Reactions: Investigating domino or cascade reaction sequences initiated by the transformation of the nitro group could lead to the efficient synthesis of polycyclic heterocyclic frameworks.

The following table outlines potential heterocyclic systems that could be synthesized from this compound:

| Heterocyclic Target | Proposed Synthetic Strategy | Potential Applications |

| Benzimidazoles | Reductive cyclization with an aldehyde. | Medicinal chemistry, materials science. |

| Quinoxalines | Reductive condensation with a 1,2-dicarbonyl compound. | Pharmaceuticals, organic electronics. |

| Phenothiazines | Intramolecular cyclization via a Smiles rearrangement. | Antipsychotic drugs, redox indicators. |

| Pyrroles | Paal-Knorr type synthesis following functionalization. mdpi.com | Biologically active compounds, conducting polymers. |

Rational Design and Synthesis of Novel Functional Materials Incorporating the Sulfonamide Scaffold

The sulfonamide group is known for its ability to participate in hydrogen bonding and coordinate with metal ions. These properties, combined with the electronic characteristics of the nitroaromatic ring, make this compound an attractive building block for the design of novel functional materials.

Prospective research areas include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The synthesis of coordination polymers and MOFs incorporating this compound or its derivatives as ligands could lead to materials with interesting catalytic, sensing, or gas storage properties.

Supramolecular Assemblies: The ability of the sulfonamide group to form robust hydrogen-bonded networks can be exploited to construct well-defined supramolecular structures such as gels, liquid crystals, or nanotubes.

Functional Polymers: Incorporating the this compound moiety into polymer backbones or as a pendant group could impart specific properties to the resulting polymers, such as thermal stability, flame retardancy, or nonlinear optical activity. mdpi.com

Deeper Mechanistic Understanding of Complex Reaction Pathways

While many reactions involving sulfonamides and nitroarenes are known, a detailed mechanistic understanding of the transformations of this compound is often lacking. researchgate.net A deeper insight into the reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling selectivity.

Future research should focus on:

Computational Studies: Employing density functional theory (DFT) and other computational methods can provide valuable information about reaction intermediates, transition states, and reaction pathways. nih.gov

Kinetic Studies: Performing kinetic experiments can help to elucidate the rate-determining steps of complex reactions and provide evidence for proposed mechanisms. nih.gov

In-situ Spectroscopic Analysis: Utilizing techniques such as NMR, IR, and mass spectrometry to monitor reactions in real-time can help to identify and characterize transient intermediates.

A systematic investigation of the mechanisms of key transformations will enable the rational design of more efficient and selective synthetic methods.

Integration with Emerging Methodologies in Organic and Materials Chemistry

The field of chemistry is constantly evolving, with new methodologies and technologies emerging that can be applied to the study and application of this compound.

Future research should aim to integrate this compound with:

Photoredox Catalysis: Exploring the use of photoredox catalysis to initiate novel transformations of this compound, such as radical-based cyclizations or cross-coupling reactions.

Electrosynthesis: Utilizing electrochemical methods for the synthesis and functionalization of this compound can offer a green and efficient alternative to traditional chemical reagents.

Machine Learning and AI: Applying machine learning algorithms to predict the reactivity and properties of derivatives of this compound could accelerate the discovery of new compounds with desired functionalities.

By embracing these emerging methodologies, researchers can unlock new possibilities for the synthesis and application of this versatile chemical compound.

Q & A

Basic Questions

Q. What are the standard synthetic routes for N,N-diethyl-2-nitrobenzenesulfonamide, and how can purity be optimized?

- Methodology : Synthesis typically involves reacting 2-nitrobenzenesulfonyl chloride with diethylamine under controlled conditions (e.g., in anhydrous dichloromethane at 0–5°C). Purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Intermediate steps may require monitoring by TLC or HPLC to confirm reaction progression .

- Key Considerations : Use stoichiometric excess of diethylamine to minimize side products. Control reaction temperature to avoid decomposition of the nitro group .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- NMR : - and -NMR confirm substituent positions (e.g., diethylamine protons at δ ~1.1–1.3 ppm and sulfonamide NH at δ ~5.5 ppm) .

- IR : Sulfonamide S=O stretches appear at ~1350–1150 cm, while nitro groups show peaks at ~1520–1340 cm .

Q. What safety protocols are critical during handling and disposal?

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential toxicity of nitroaromatic intermediates .

- Disposal : Neutralize waste with dilute sodium bicarbonate before incineration or disposal via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?

- Approach : Compare experimental SCXRD data (e.g., dihedral angles between the benzene ring and sulfonamide group) with computational models (DFT-optimized geometries). Discrepancies in NH proton chemical shifts (NMR) vs. crystallographic hydrogen-bonding patterns may arise from solvent effects or dynamic behavior in solution .

Q. What strategies improve refinement accuracy in X-ray crystallography for this compound?

- Software : Use SHELXL for small-molecule refinement. Key parameters include:

- Data-to-parameter ratio : Aim for >10:1 to avoid overfitting.

- Twinned data : Apply HKLF5 format in SHELXTL for robust refinement of challenging datasets .

Q. How does the electron-withdrawing nitro group influence reactivity in derivatization reactions?

- Mechanistic Insight : The nitro group activates the sulfonamide moiety for nucleophilic substitution (e.g., SNAr reactions) at the para position. Kinetic studies (via -NMR monitoring) reveal rate enhancements in polar aprotic solvents like DMF .

Q. What computational methods predict binding affinities of this compound with biological targets?

- Protocol : Perform molecular docking (AutoDock Vina) using the crystal structure as a template. Validate with MD simulations (AMBER/GROMACS) to assess stability of ligand-protein complexes. Focus on sulfonamide interactions with catalytic residues (e.g., carbonic anhydrase) .

Q. How can thermal stability under varying conditions inform formulation studies?

- Analysis : Use DSC/TGA to determine decomposition temperatures (T) and phase transitions. For example, nitro group decomposition typically occurs above 200°C, necessitating low-temperature storage for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.